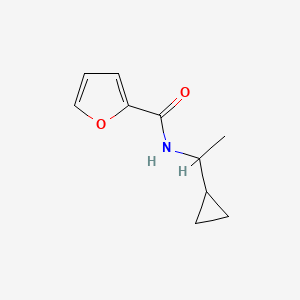
1-(5-Bromothiophene-3-carbonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromothiophene-3-carbonyl)pyrrolidine, also known as BTCP, is a chemical compound that has been widely studied for its potential applications in scientific research. BTCP is a pyrrolidine derivative that is characterized by its unique structure, which includes a thiophene ring and a carbonyl group. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromothiophene-3-carbonyl)pyrrolidine is related to its ability to bind to dopamine transporters in the brain. This results in the inhibition of dopamine reuptake, leading to an increase in dopamine levels in the synaptic cleft. This can have a range of effects on the brain, including increased feelings of pleasure and reward, as well as increased motivation and focus.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased dopamine release and decreased dopamine reuptake. It has also been shown to have effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. These effects can have a range of implications for the brain and body, including increased feelings of pleasure and reward, increased motivation and focus, and potential therapeutic applications for disorders such as depression and ADHD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(5-Bromothiophene-3-carbonyl)pyrrolidine in lab experiments is its high affinity for dopamine transporters, which makes it a valuable tool for studying the mechanisms of drug addiction and the effects of drugs on the brain. However, there are also some limitations to using this compound, including its potential for toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are a number of potential future directions for research on 1-(5-Bromothiophene-3-carbonyl)pyrrolidine, including further studies of its mechanisms of action and potential therapeutic applications. Additionally, there is potential for the development of new compounds based on the structure of this compound, which could have even greater affinity for dopamine transporters and other neurotransmitter systems. Overall, this compound is a valuable tool for scientific research and has the potential to lead to important advances in our understanding of the brain and its functions.
Métodos De Síntesis
The synthesis of 1-(5-Bromothiophene-3-carbonyl)pyrrolidine involves several steps, including the reaction of 5-bromothiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with pyrrolidine to yield the final product, which can be purified using a variety of techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-(5-Bromothiophene-3-carbonyl)pyrrolidine has been used in a variety of scientific research applications, including studies of the central nervous system, drug abuse, and addiction. It has been shown to have a high affinity for dopamine transporters, which are involved in the regulation of dopamine levels in the brain. This makes it a valuable tool for studying the mechanisms of drug addiction and the effects of drugs on the brain.
Propiedades
IUPAC Name |
(5-bromothiophen-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNOS/c10-8-5-7(6-13-8)9(12)11-3-1-2-4-11/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHAQJIJQSOZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CSC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N,7-trimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7502850.png)




![[1-(2,3-dihydro-1H-inden-5-ylamino)-1-oxopropan-2-yl] 4-sulfamoylbenzoate](/img/structure/B7502878.png)

![N-ethyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7502888.png)


![Methyl 5-[[[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]amino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7502919.png)



